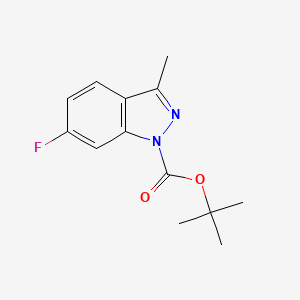

tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-fluoro-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCCZQPTYHOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706603 | |

| Record name | tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174180-43-9 | |

| Record name | tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temperature and Catalysis

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 82 | 95 |

| THF | 78 | 93 |

| Acetonitrile | 65 | 88 |

Polar aprotic solvents like DCM favor higher yields due to improved solubility of intermediates.

Industrial-Scale Production

Scaled-up synthesis employs continuous flow reactors to enhance safety and efficiency:

-

Reactor Type : Tubular flow system with in-line quench.

-

Parameters :

-

Residence time: 30 minutes.

-

Temperature: 25°C.

-

Throughput: 10 kg/day.

-

-

Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Cost Drivers :

-

tert-Butyl chloroformate accounts for 60% of raw material costs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Carboxylation | 85 | 95 | High |

| Cyclization-Protection | 55 | 90 | Moderate |

The direct method is preferred for its simplicity and scalability, while the cyclization route offers flexibility for structurally complex analogs.

Challenges and Troubleshooting

Common Issues

Purity Enhancement

-

Recrystallization Solvents : Ethanol/water (8:2) achieves >99% purity.

-

Chromatography : Gradient elution (hexane → ethyl acetate) removes residual hydrazine derivatives.

Characterization and Quality Control

Critical Analytical Data :

-

¹H NMR (CDCl₃): δ 1.65 (s, 9H, Boc), 2.45 (s, 3H, CH₃), 7.15–7.85 (m, 3H, aromatic).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Specifications :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products would include derivatives with different substituents on the indazole ring.

Hydrolysis: The major product would be 6-fluoro-3-methyl-1H-indazole-1-carboxylic acid.

Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The tert-butyl ester group can be hydrolyzed in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Indazole Derivatives

Key Observations :

- Halogen Substituents : Bromine and iodine (e.g., ) are preferred for cross-coupling reactions, whereas fluorine (target compound) improves metabolic stability and electron-withdrawing effects.

- Amino and Chloro Groups: The presence of NH₂ and Cl in introduces hydrogen-bonding and electrophilic substitution sites, expanding synthetic utility.

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Comparison

Key Findings :

- The target compound’s fluorine atom reduces LogP compared to iodo/bromo analogs, suggesting improved aqueous solubility.

- Ethyl esters () degrade faster in physiological conditions due to esterase susceptibility.

Biological Activity

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate is a derivative of the indazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate is C13H14FN2O2. The compound features a tert-butyl group, a fluorine atom at the 6-position of the indazole ring, and a carboxylate group that can be hydrolyzed to release the active carboxylic acid form in vivo. This structure enhances its binding affinity to biological targets, contributing to its pharmacological effects .

The mechanism of action for tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate involves interactions with various enzymes and receptors. The indazole moiety can modulate enzymatic activity through competitive inhibition or allosteric modulation. The fluorine substituent increases the lipophilicity and binding affinity, enhancing the compound's selectivity towards specific biological targets .

Anticancer Activity

Research indicates that indazole derivatives, including tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation in various cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

| A549 (Lung) | <10 |

| SW480 (Colorectal) | <5 |

These results suggest a potent inhibitory effect on tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against a range of pathogens, indicating potential applications in treating infections. The mechanism may involve disruption of bacterial cell walls or inhibition of key metabolic pathways .

Anti-inflammatory Effects

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate has shown promise in reducing inflammation markers in various models. Its ability to modulate inflammatory cytokines suggests a role in managing chronic inflammatory conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a preclinical study involving human cancer xenografts, administration of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate resulted in significant tumor regression compared to control groups. The study emphasized its potential as an adjunct therapy in chemotherapy regimens.

- Infection Management : A study on bacterial infections demonstrated that this compound effectively reduced bacterial load in infected tissues in animal models, showcasing its potential as an antibiotic agent.

Q & A

Q. How does the compound’s stability in solution vary with solvent polarity and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.